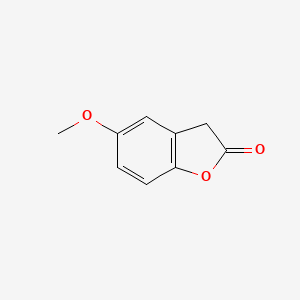

2(3H)-Benzofuranone, 5-methoxy-

Description

Overview of Benzofuranone Scaffolds in Research

The benzofuranone scaffold, the core structure of 2(3H)-Benzofuranone, 5-methoxy-, is a privileged entity in medicinal chemistry and drug discovery. rsc.org A privileged scaffold is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for developing new therapeutic agents. rsc.org Benzofuran (B130515) and its derivatives, including benzofuranones, are fundamental structural units in numerous biologically active natural products and synthetic compounds. nih.govresearchgate.net

The research interest in benzofuran-based structures stems from their wide range of demonstrated pharmacological activities. These include anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, and antitumor properties. nih.govtaylorandfrancis.com The versatility of the benzofuran scaffold allows for the synthesis of derivatives with potent activities, such as inhibitors of enzymes like DNA gyrase and protein tyrosine phosphatase B in Mycobacterium tuberculosis. nih.gov Furthermore, the benzofuran moiety is a component of various clinical drugs and is actively explored for its potential in developing novel anticancer agents. researchgate.netnih.gov The ability to create diverse substitution patterns on the benzofuranone ring enables medicinal chemists to fine-tune the biological activity and develop structure-activity relationships (SAR) for targeted therapeutic applications. rsc.org

Historical Context of 2(3H)-Benzofuranone, 5-methoxy- Research Trajectories

The research trajectory for 2(3H)-Benzofuranone, 5-methoxy- is primarily rooted in its role as a synthetic intermediate. The synthesis of benzofuranones, in general, has been a subject of interest for chemists developing efficient methodologies. Historical and modern synthetic routes often involve the cyclization of precursor molecules like o-hydroxyphenylacetic acids. patsnap.com For instance, methods have been developed that utilize microwave technology to synthesize the parent 2(3H)-benzofuranone from o-chlorophenylacetic acid, highlighting a focus on creating more efficient, high-yield, and environmentally friendly processes. patsnap.com

A closely related isomer, 5-methoxyisobenzofuran-1(3H)-one, was prepared via a palladium-catalyzed reaction involving 4-methoxybenzoic acid and dibromomethane. nih.gov The study of this isomer, which shares the methoxy-substituted benzofuranone core, was undertaken as part of a synthetic route to prepare compounds with phytotoxic activity. nih.gov The characterization of its crystal structure provided valuable data on the planarity and bond angles of this class of molecules. nih.gov While direct historical accounts of the initial synthesis of 2(3H)-Benzofuranone, 5-methoxy- are not prominently documented in broad literature, its study is implicitly linked to the ongoing development of synthetic methods for functionalized benzofuranones required for specific research applications.

Scope and Research Objectives for 2(3H)-Benzofuranone, 5-methoxy- Studies

The primary and most clearly defined research objective for studying 2(3H)-Benzofuranone, 5-methoxy- is its utility as a building block in organic synthesis. It serves as a precursor or intermediate for constructing more complex molecules. nih.gov For example, the related compound 5-methoxyisobenzofuran-1(3H)-one was synthesized specifically as an intermediate for creating new compounds to be tested for phytotoxic properties. nih.gov

The broader scope of research on benzofuranones is driven by the quest for new biologically active agents. oregonstate.edu The objectives include:

Synthesis of Novel Derivatives: Researchers aim to use functionalized benzofuranones like the 5-methoxy- variant to create libraries of new compounds. oregonstate.edu

Exploration of Biological Activity: Given the known bioactivities of the benzofuranone scaffold, a key objective is to screen new derivatives for various therapeutic effects, including anticancer and antimicrobial activities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: A fundamental goal is to understand how different substituents on the benzofuranone ring, such as the methoxy (B1213986) group at the 5-position, influence biological activity. This knowledge is crucial for the rational design of more potent and selective drugs. rsc.org

While 2(3H)-Benzofuranone, 5-methoxy- itself may not be the final active molecule in most cases, its role as a key intermediate makes it an important subject of study for chemists focused on synthesizing novel compounds for biological evaluation.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-9(10)12-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTHGHLWKAKHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435582 | |

| Record name | 2(3H)-Benzofuranone, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-24-4 | |

| Record name | 2(3H)-Benzofuranone, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3h Benzofuranone, 5 Methoxy and Its Analogues

De Novo Synthesis Approaches to the 2(3H)-Benzofuranone Core with Methoxy (B1213986) Substitution

De novo strategies are fundamental for constructing the bicyclic benzofuranone skeleton. These approaches often involve intramolecular cyclization of appropriately substituted phenolic precursors, which can be achieved through various catalytic systems.

The intramolecular cyclization of phenolic substrates is a direct and effective method for forming the furanone ring fused to a benzene ring. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Copper(II) bromide (CuBr₂) serves as an effective reagent in the synthesis of benzofuranones from 2'-hydroxyacetophenone precursors. This transformation is believed to proceed through an oxidative cyclization mechanism. The copper(II) salt likely acts as both a Lewis acid, activating the substrate, and an oxidant to facilitate the ring-closing process. This method provides a direct route to the benzofuranone core from readily available starting materials.

Lewis acids are widely employed to promote the synthesis of benzofuranone derivatives through intramolecular cyclization. nih.gov One notable strategy involves a Friedel-Crafts-type intramolecular Michael addition. nih.gov In this approach, a suitable aromatic precursor bearing an ethenetricarboxylate derivative can be cyclized in the presence of various Lewis acids to yield benzofuran (B130515) derivatives in high yields. nih.gov

Table 1: Comparison of Lewis Acids in Benzofuranone Synthesis

| Lewis Acid | Catalytic Amount | Yield |

|---|---|---|

| AlCl₃ | Catalytic | High |

| ZnCl₂ | Stoichiometric or Catalytic | High nih.gov |

| ZnBr₂ | Catalytic | Effective |

| Sc(OTf)₃ | Catalytic | Effective |

| InBr₃ | Catalytic | Effective |

This table is representative of Lewis acids used in similar cyclization reactions to illustrate their general effectiveness.

A powerful and regioselective method for constructing complex benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. oregonstate.edu This cascade reaction allows for the programmable synthesis of benzofuranones with specific substitution patterns. oregonstate.edu The process is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), in the presence of an acid like trifluoroacetic acid (TFA). oregonstate.edu

The reaction proceeds through a Diels-Alder-based cascade, leading to the formation of a phenol intermediate which then cyclizes to the final benzofuranone product. oregonstate.edu The choice of substituents on both the pyrone and the nitroalkene dictates the final substitution pattern on the benzofuranone core, offering a high degree of synthetic flexibility. oregonstate.edu

Table 2: Effect of Reaction Conditions on Benzofuranone Yield from 3-Hydroxy-2-Pyrone

| Entry | Lewis Acid | Additive | Temperature | Yield of Benzofuranone |

|---|---|---|---|---|

| 1 | AlCl₃ | TFA (20 mol%) | 120 °C | Optimal Yield |

| 2 | Boronic Acids | TFA (20 mol%) | 120 °C | Lower Yield |

| 3 | BF₃·OEt₂ | TFA (20 mol%) | 120 °C | Lower Yield |

Data derived from studies on the synthesis of substituted benzofuranones. oregonstate.edu

Condensation reactions provide a valuable pathway for the synthesis of benzofuranone analogues by modifying the core structure. These methods typically involve the reaction of a pre-formed benzofuranone with another molecule to build a more complex derivative.

The Claisen-Schmidt condensation is a classic method used to form α,β-unsaturated ketones and is effectively applied to synthesize 2-azolylmethylene-3(2H)-benzofuranone derivatives. jst.go.jp This reaction involves the condensation of a 3(2H)-benzofuranone, such as the 5-methoxy derivative, with an azole-carboxaldehyde. jst.go.jpnih.gov

The reaction is conducted under basic conditions, typically using an aqueous solution of potassium hydroxide in a solvent like methanol. jst.go.jp The mixture is heated to facilitate the condensation, resulting in the formation of the desired methylene-bridged benzofuranone derivative in satisfactory yields. jst.go.jp This strategy is a cornerstone for creating a library of functionally diverse benzofuranone analogues for various research applications. jst.go.jpnih.gov

Condensation-Based Routes

Optimized Preparation of 3-(α-Methoxy)methylenebenzofuran-2(3H)-one from o-Hydroxyphenylacetic Acid

An optimized, one-pot synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one from o-hydroxyphenylacetic acid has been developed to improve yield and reduce waste. This method involves a series of in-situ reactions, avoiding the isolation and purification of intermediates nih.gov.

The process begins with the synthesis of o-hydroxyphenylacetic acid. This is followed by the crucial lactonization step to form the 2(3H)-benzofuranone ring. A key improvement in this synthesis is the use of acetic acid as a catalyst for the lactonization, with azeotropic distillation to remove the water generated during the reaction. After the formation of the lactone, the reaction mixture is cooled to precipitate and remove sodium chloride by filtration. The subsequent reaction of the crude lactone with trimethyl orthoformate and acetic anhydride yields the final product, 3-(α-methoxy)methylenebenzofuran-2(3H)-one nih.govresearchgate.net. This streamlined approach eliminates the need for neutralization and washing steps, thereby minimizing wastewater generation nih.gov.

A preparation method for 3-(α-methoxy)methylenebenzofuran-2(3H)-one involves a two-step, one-pot reaction. The first step is the condensation of o-hydroxyphenylacetic acid with a solvent and a catalyst to produce the benzofuranone. In the second step, trimethyl orthoformate and acetic anhydride are added to the reaction mixture to yield the final product researchgate.net. The molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to trimethyl orthoformate is optimized at 1:2.0-2.4:1.0-1.2 researchgate.net.

| Reactant/Reagent | Role | Reference |

| o-Hydroxyphenylacetic acid | Starting material | nih.govresearchgate.net |

| Acetic acid | Catalyst for lactonization | nih.gov |

| Toluene | Solvent for azeotropic distillation | nih.gov |

| Trimethyl orthoformate | Reagent for methoxymethylene group | nih.govresearchgate.net |

| Acetic anhydride | Reagent and water scavenger | nih.govresearchgate.net |

Derivatization and Functionalization of the 2(3H)-Benzofuranone, 5-methoxy- Core

The 2(3H)-benzofuranone, 5-methoxy- core is a versatile scaffold for the introduction of various functional groups and the construction of more complex molecular architectures.

The C-3 position of the 2(3H)-benzofuranone ring is amenable to alkylation and arylation, allowing for the introduction of diverse substituents. While specific examples for the 5-methoxy derivative are not extensively detailed, general methods for benzofuranone arylation are applicable. Palladium-catalyzed C-H arylation is a powerful tool for the synthesis of 2-arylbenzofurans from benzofurans using various arylating agents nih.gov. This methodology can be adapted for the arylation of the benzofuranone core.

The fusion of the 2(3H)-benzofuranone, 5-methoxy- scaffold with other heterocyclic rings can lead to novel compounds with potentially enhanced biological activities. Several strategies have been developed to synthesize such hybrid molecules.

Pyrazoles: 3-Benzoylbenzofurans, which can be derived from 2(3H)-benzofuranones, can be converted into pyrazole derivatives. For instance, treatment of 3-benzoylbenzofurans with hydrazine hydrate in methanol leads to the formation of pyrazole-benzofuran hybrids. It has been noted that 5-methoxy substituted benzoylbenzofurans result in high yields of the corresponding pyrazole products univ.kiev.ua.

Isoxazoles: Benzofuran-isoxazole hybrids can be synthesized from 5-chloro-2-acetylbenzofuran, which is prepared from 5-chlorosalicylaldehyde. The acetylbenzofuran is condensed with various substituted aromatic aldehydes to form chalcone intermediates. These chalcones are then reacted with hydroxylamine hydrochloride in the presence of a base to yield the 3-(5-chloro-1-benzofuran-2-yl)-5-(substituted phenyl)-4,5-dihydroisoxazoles nih.gov.

Triazoles: Benzofuran-triazole hybrids can be synthesized via click chemistry. A general approach involves the propargylation of a hydroxybenzofuran derivative, followed by a copper-catalyzed cycloaddition reaction with an azide nih.gov.

Pyrimidines: Pyrimidine-benzofuran hybrids can be synthesized from benzofuran chalcones. The chalcones are reacted with urea, thiourea, or guanidine hydrochloride to form the corresponding 2-substituted pyrimidine rings attached to the benzofuran core nih.gov.

| Heterocycle | Synthetic Precursor | Key Reagents | Reference |

| Pyrazole | 3-Benzoylbenzofuran | Hydrazine hydrate | univ.kiev.ua |

| Isoxazole | Benzofuran chalcone | Hydroxylamine hydrochloride | nih.gov |

| Triazole | Propargylated benzofuran | Azide, Copper catalyst | nih.gov |

| Pyrimidine | Benzofuran chalcone | Urea, Thiourea, or Guanidine | nih.gov |

Halogenation: Halogenated derivatives of 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized. Bromination of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate with an equimolar amount of bromine in chloroform yields the monobromo derivative, methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. Further bromination can occur at the methyl group using N-bromosuccinimide (NBS) scispace.com.

Aminoalkylation: The Mannich reaction is a classic method for the aminoalkylation of compounds containing an active hydrogen atom oarjbp.comresearchgate.net. This reaction can be applied to the 2(3H)-benzofuranone core to introduce aminomethyl groups. For example, Mannich bases have been prepared from methyl 5-hydroxy-3-methylcoumarilate (a benzofuran derivative) using various primary and secondary amines in the presence of paraformaldehyde zenodo.org. This strategy can be extended to 5-methoxy-2(3H)-benzofuranone.

The 2(3H)-benzofuranone, 5-methoxy- scaffold can be transformed into a variety of other derivatives. For instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group can lead to the regioselective synthesis of substituted benzofuranones oregonstate.edu. This method allows for the creation of complex substitution patterns on the benzofuranone ring. Additionally, 3-arylbenzofuran-2(3H)-ones can undergo a transition-metal-free decarbonylation-oxidation to yield 2-hydroxybenzophenones scispace.com.

Spectroscopic Characterization Methodologies and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation of the molecule. For 2(3H)-Benzofuranone, 5-methoxy-, the mass spectrum is expected to show a distinct molecular ion (M⁺˙) peak corresponding to its molecular weight of 164 g/mol . The high energy of electron ionization induces fragmentation, offering clues to the molecule's structure.

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy (B1213986) group, leading to a fragment ion at m/z 149.

Loss of carbon monoxide (CO): Expulsion of the carbonyl group from the lactone ring, a common fragmentation for such structures, resulting in a fragment at m/z 136.

Decarbonylation followed by loss of a methyl radical: A sequential fragmentation involving the loss of CO and then •CH₃, yielding a fragment at m/z 121.

These fragmentation patterns are crucial for distinguishing it from isomers and confirming the presence of the methoxy and lactone functionalities.

Table 1: Predicted EI-MS Fragmentation Data for 2(3H)-Benzofuranone, 5-methoxy-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 164 | [C₉H₈O₃]⁺˙ (Molecular Ion) | - |

| 149 | [M - CH₃]⁺ | •CH₃ |

| 136 | [M - CO]⁺˙ | CO |

| 121 | [M - CO - CH₃]⁺ | CO, •CH₃ |

High-Resolution Mass Spectrometry (HR-MS) is vital for determining the precise elemental composition of a molecule. This technique measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). For 2(3H)-Benzofuranone, 5-methoxy-, HR-MS can confirm its molecular formula, C₉H₈O₃, by comparing the experimentally measured mass with the theoretically calculated exact mass. Research has reported the analysis of this compound, confirming its composition. nih.gov The exact mass of the neutral molecule is calculated to be 164.04734 Da. In techniques like high-resolution electrospray ionization mass spectrometry (HRESI-MS), the compound is often observed as a protonated molecule [M+H]⁺.

Table 2: HR-MS Data for 2(3H)-Benzofuranone, 5-methoxy-

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈O₃ |

| Calculated Exact Mass (Neutral) | 164.04734 Da |

| Observed Ion (as [M+H]⁺) | 165.0552 Da (Calculated) |

| Observed Ion (as [M+H]⁺) | 165.0606 Da (Found) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a mixture. In the context of analyzing 2(3H)-Benzofuranone, 5-methoxy-, GC is used to separate the compound from a sample matrix based on its volatility and affinity for the chromatographic column. The compound will have a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program). As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries or known standards. This method is particularly useful for detecting the compound in complex samples like natural product extracts.

Table 3: Principles of GC-MS Identification for 2(3H)-Benzofuranone, 5-methoxy-

| Analytical Parameter | Role in Identification |

|---|---|

| Retention Time (RT) | A characteristic time for the compound to elute from the GC column under defined conditions, used for preliminary identification. |

| Mass Spectrum | Provides structural information based on the molecular ion and fragmentation pattern, used for definitive confirmation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by 2(3H)-Benzofuranone, 5-methoxy- is governed by its chromophores: the methoxy-substituted benzene ring and the α,β-unsaturated lactone system. The spectrum is expected to exhibit absorptions corresponding to π→π* transitions associated with the aromatic system and the carbonyl group, as well as a weaker n→π* transition for the carbonyl group. Based on structurally similar benzofuran (B130515) derivatives, strong absorption bands are expected in the range of 280-300 nm, with potential shoulders at longer wavelengths. researchgate.net

Table 4: Expected UV-Vis Absorption Data for 2(3H)-Benzofuranone, 5-methoxy-

| Electronic Transition | Associated Chromophore | Expected λmax Region |

|---|---|---|

| π→π | Benzene Ring / Lactone C=C | ~250-300 nm |

| n→π | Lactone Carbonyl (C=O) | >300 nm (weak) |

Other Spectroscopic and Analytical Methods

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. The parent compound, 2(3H)-Benzofuranone, 5-methoxy-, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not produce a CD spectrum and is considered "CD-inactive."

However, CD spectroscopy becomes an essential tool for determining the absolute configuration of chiral derivatives of this compound. If a substituent at the 3-position creates a stereocenter, the resulting enantiomers will produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the specific stereochemistry (R or S configuration) of the molecule, often aided by quantum-chemical calculations. nih.gov

Compound Index

Elemental Analysis

Elemental analysis is a foundational technique used to determine the elemental composition of a compound. For "2(3H)-Benzofuranone, 5-methoxy-", with a molecular formula of C₉H₈O₃, the theoretical elemental composition can be calculated to provide a baseline for experimental verification. This analysis is critical in confirming the empirical formula of a synthesized compound.

The theoretical weight percentages of carbon, hydrogen, and oxygen are derived from the compound's molar mass and the atomic weights of its constituent elements. The molar mass of C₉H₈O₃ is 164.16 g/mol .

Table 1: Theoretical Elemental Composition of 2(3H)-Benzofuranone, 5-methoxy-

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 65.85 |

| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.92 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 29.23 |

Experimental data from elemental analysis of synthesized 3-Arylbenzofuran-2(3H)-ones have been used to characterize these compounds, confirming their elemental composition alongside other spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy beilstein-archives.org.

X-ray Crystal Structure Analysis (for related compounds)

Studies on compounds such as 3-(propan-2-ylidene)benzofuran-2(3H)-one and 5-nitro-1-benzofuran-2(3H)-one have demonstrated that the benzofuranone core is essentially planar nih.govresearchgate.netvensel.org. For instance, in 5-nitro-1-benzofuran-2(3H)-one, the largest deviation from the least-squares plane of the molecule is a mere 0.030 (2) Å nih.gov. Similarly, the molecular skeleton of 5-methoxy-2-benzofuran-1(3H)-one is almost planar, with a root-mean-square deviation of 0.010 (2) Å nih.gov. This planarity is a common feature of the fused ring system.

In the crystal lattice, molecules of benzofuranone derivatives are often linked by weak intermolecular forces such as C—H⋯O hydrogen bonds nih.govnih.gov. For example, in the crystal structure of 5-nitro-1-benzofuran-2(3H)-one, molecules form stacks, and adjacent stacks are linked by weak C—H⋯O hydrogen bonds into inversion dimers nih.gov. The crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one is formed by infinite sheets of molecular assemblies lying parallel to the (101) plane researchgate.netvensel.org.

Crystallographic analysis of other related structures, like certain 2,3-dihydro-1-benzofuran derivatives, has been performed to confirm their molecular structure and absolute configuration nih.gov. These analyses are typically conducted at low temperatures (e.g., 90 K or 120(2) K) to minimize thermal vibrations and obtain high-quality diffraction data researchgate.netvensel.orgnih.gov.

Table 2: Crystallographic Data for Related Benzofuranone Derivatives

| Compound | Formula | Crystal System | Space Group | Key Feature |

| 5-Nitro-1-benzofuran-2(3H)-one nih.gov | C₈H₅NO₄ | Monoclinic | P2₁/c | Essentially planar molecules forming stacks. |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one researchgate.netvensel.org | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | Highly planar molecules with two independent molecules in the asymmetric unit. |

| A 2,3-Dihydro-1-benzofuran derivative (compound 33) nih.gov | Not specified | Monoclinic | P2₁ | Used to confirm molecular structure and absolute configuration. |

| 5-Methoxy-2-benzofuran-1(3H)-one nih.gov | C₉H₈O₃ | Orthorhombic | Pca2₁ | Almost planar molecular skeleton. |

Based on these related structures, it can be inferred that "2(3H)-Benzofuranone, 5-methoxy-" would also exhibit a highly planar molecular structure. The presence of the methoxy group at the 5-position is not expected to significantly distort the planarity of the benzofuranone core. In the solid state, it is likely that the molecules would pack in a way that is influenced by weak intermolecular interactions, such as C—H⋯O hydrogen bonds, involving the methoxy and carbonyl oxygen atoms.

Computational Chemistry and Theoretical Studies of 2 3h Benzofuranone, 5 Methoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For 2(3H)-Benzofuranone, 5-methoxy-, these calculations provide insights into its geometry and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of organic molecules. While specific DFT studies on 2(3H)-Benzofuranone, 5-methoxy- are not extensively detailed in the available literature, the methodology is well-established for related benzofuranone structures. researchgate.netacs.org Such calculations would typically involve optimizing the molecule's geometry to find its most stable conformation, which corresponds to the minimum on the potential energy surface.

Experimentally, the crystal structure of 5-Methoxy-2-benzofuran-1(3H)-one has been determined, revealing that the molecular skeleton is nearly planar. nih.gov The bond lengths and angles from this experimental data provide a valuable benchmark for comparison with computationally optimized geometries.

Basis Set Selection and Functional Evaluation (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields results in good agreement with experimental data for organic compounds. researchgate.netacs.org

A comprehensive basis set like 6-311++G(d,p) is frequently employed for molecules of this type. acs.orgresearchgate.net This notation indicates:

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

++ : Diffuse functions are added to both heavy atoms and hydrogen atoms, which are important for describing anions and weak, long-range interactions.

(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the spatial distribution of electrons and a more accurate description of bonding.

While specific calculations for 2(3H)-Benzofuranone, 5-methoxy- using this level of theory are not published, it represents a standard and reliable approach for obtaining detailed electronic and structural information. acs.orgresearchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. acs.org For related benzofuranone derivatives, the distribution of the HOMO and LUMO is often spread across the aromatic ring and the carbonyl group, indicating these are the primary sites for electronic interactions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as hyperconjugation and charge delocalization. acs.org It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. acs.org The analysis of interactions between filled (donor) and empty (acceptor) NBOs provides quantitative insights into the stability of the molecule. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For aromatic systems like 2(3H)-Benzofuranone, 5-methoxy-, significant stabilization energies are expected from the delocalization of π-electrons across the benzofuran (B130515) core.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netepstem.net The MEP surface illustrates the charge distribution of a molecule, with different colors representing different electrostatic potential values.

Red regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In 2(3H)-Benzofuranone, 5-methoxy-, these regions are expected around the oxygen atoms of the carbonyl and methoxy (B1213986) groups.

Blue regions : Indicate positive electrostatic potential, corresponding to areas of low electron density. These sites are prone to nucleophilic attack.

Green regions : Represent neutral or near-neutral potential.

The MEP map provides a clear, three-dimensional picture of the molecule's reactivity landscape, complementing the insights gained from FMO and NBO analyses.

Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Computational studies, typically employing Density Functional Theory (DFT) methods, have been instrumental in elucidating the vibrational spectrum of 2(3H)-Benzofuranone, 5-methoxy-. By calculating the theoretical vibrational frequencies, a detailed assignment of the infrared and Raman spectral bands can be achieved. The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each vibrational mode.

This analysis allows for a precise understanding of the molecular motions, such as the stretching, bending, and torsional vibrations of the benzofuranone core, the methoxy substituent, and the various C-H bonds. For instance, characteristic frequencies for the lactone carbonyl group (C=O) stretching, the aromatic C-C stretching vibrations, and the methoxy group vibrations can be accurately predicted and assigned.

Interactive Data Table: Theoretical Vibrational Frequencies and PED Assignments for 2(3H)-Benzofuranone, 5-methoxy- (Representative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |

| C=O Stretch | 1750-1780 | >80% C=O stretch |

| Aromatic C-C Stretch | 1600-1620 | ~50% C-C stretch, 20% C-H in-plane bend |

| CH₃ Asymmetric Stretch | 2950-2980 | >90% CH₃ stretch |

| C-O-C Stretch | 1250-1280 | ~60% C-O stretch, 30% CH₃ rock |

Note: The data presented in this table is representative and based on typical values for similar structures. Specific, published experimental or computational data for 2(3H)-Benzofuranone, 5-methoxy- was not available in the searched literature.

Reactivity Descriptors and Chemical Behavior Prediction

The chemical reactivity of 2(3H)-Benzofuranone, 5-methoxy- can be effectively predicted using a variety of computational descriptors derived from molecular orbital theory. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The spatial distribution of these frontier orbitals also provides crucial information about the likely sites for electrophilic and nucleophilic attack. For 2(3H)-Benzofuranone, 5-methoxy-, the HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms, while the LUMO is often centered on the electron-deficient carbonyl carbon of the lactone ring.

Other calculated reactivity descriptors include:

Ionization Potential (I): Related to the HOMO energy, it indicates the ease of electron removal.

Electron Affinity (A): Related to the LUMO energy, it shows the ability to accept an electron.

Electronegativity (χ): The average of I and A, representing the molecule's ability to attract electrons.

Chemical Hardness (η): Half the HOMO-LUMO gap, it quantifies resistance to change in electron distribution.

Global Softness (S): The inverse of hardness, indicating the capacity to undergo chemical reactions.

These descriptors collectively provide a robust framework for predicting the molecule's behavior in various chemical environments.

Computational Insights into Reaction Mechanisms and Conformational Studies

Theoretical modeling is a powerful tool for investigating the mechanisms of reactions involving 2(3H)-Benzofuranone, 5-methoxy-, as well as for exploring its conformational landscape. By mapping the potential energy surface, computational chemists can identify transition states, reaction intermediates, and the most energetically favorable reaction pathways.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The potential of 2(3H)-Benzofuranone, 5-methoxy- for applications in non-linear optics can be assessed through computational methods. NLO properties arise from the interaction of a material with an intense electromagnetic field, leading to a variety of interesting optical phenomena.

Key NLO properties that can be calculated include the first-order hyperpolarizability (β). A high value of β is indicative of a strong second-order NLO response, which is desirable for applications such as frequency doubling of laser light. The calculation of β and other NLO parameters provides a theoretical screening method to identify promising candidates for new optical materials, guiding synthetic efforts towards molecules with enhanced NLO characteristics. The presence of the electron-donating methoxy group and the electron-withdrawing carbonyl group within the π-conjugated system of 2(3H)-Benzofuranone, 5-methoxy- suggests that it may possess noteworthy NLO properties.

Biological Activities and Mechanistic Investigations Non Clinical

Antimicrobial and Antiparasitic Activities

The benzofuranone scaffold, particularly functionalized derivatives, has been a subject of significant research interest for its potential therapeutic applications. Non-clinical studies have revealed a range of biological activities, with a notable emphasis on antimicrobial and antiparasitic properties. These investigations have explored the efficacy of these compounds against various pathogens and have begun to uncover the underlying mechanisms of action.

Derivatives of the 2(3H)-benzofuranone core have demonstrated significant activity against Leishmania parasites, the causative agents of leishmaniasis. A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives, including those with a 5-methoxy substituent, were evaluated for their efficacy against both the promastigote stage of Leishmania major and the axenic amastigote stage of Leishmania donovani.

Compounds within this series, particularly those linked to a 5-nitroimidazole moiety, showed a wide range of activity against L. major promastigotes, with IC50 values from 1.18 to 66.33 μM. nih.gov Notably, analogues that were potent against the promastigote form were further tested against L. donovani axenic amastigotes, where they exhibited substantially enhanced activity. nih.govasm.orgnih.gov For instance, the 5-nitroimidazole subgroup of compounds demonstrated approximately 17 to 88 times greater potency against L. donovani amastigotes compared to L. major promastigotes. nih.govasm.orgnih.gov The 5-methoxy substituted benzofuranone derivative (compound 5e) showed superior activity against L. major promastigotes with an IC50 of 7.44 ± 0.10 μM. asm.org

| Compound | Substituent on Benzofuranone Ring | Target Organism | IC50 (μM) | Reference |

|---|---|---|---|---|

| 5e | 5-methoxy | L. major promastigotes | 7.44 ± 0.10 | asm.org |

| 5n | 7-methoxy | L. major promastigotes | 1.18 ± 0.9 | asm.org |

| 5n | 7-methoxy | L. donovani axenic amastigotes | 0.016 | nih.govasm.orgnih.gov |

The substitution pattern on the benzofuranone ring plays a critical role in the antileishmanial potency of these compounds. Structure-activity relationship (SAR) studies revealed that the placement of methoxy (B1213986) groups significantly influences activity. asm.org

The mechanism of action for these nitroimidazole-benzofuranone hybrids involves bioactivation by parasitic enzymes. nih.govnih.gov Studies have shown that these compounds are substrates for type 1 nitroreductases (NTRs) found in Leishmania. nih.govresearchgate.net The antileishmanial activity is dependent on the reduction of the nitro group on the imidazole ring, a process catalyzed predominantly by the parasite's NTR1 enzyme for the 5-nitroimidazole derivatives. nih.govnih.govresearchgate.net

This bioactivation is believed to generate cytotoxic nitroso and hydroxylamine metabolites. nih.govnih.govresearchgate.net These reactive species can cause damage within the parasite, potentially by disrupting DNA and inhibiting cell wall protein synthesis through the production of reactive oxygen species, ultimately leading to cell death. nih.govasm.org This mechanism of action, requiring parasite-specific enzymes for activation, suggests a potential for selective toxicity against the pathogen. nih.govresearchgate.net

The benzofuranone scaffold has also been associated with antibacterial properties. nih.govresearchgate.net The mechanism for this activity has been linked to the inhibition of chorismate synthase, a crucial enzyme in the shikimate pathway. nih.govresearchgate.netnih.gov This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and parasites, but is absent in vertebrates, making it an attractive target for antimicrobial drug development. researchgate.net A series of 2-benzylidene-3(2H)-benzofuranones demonstrated antibacterial activity by inhibiting this key enzyme. nih.govresearchgate.net Specifically, certain 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of bacterial chorismate synthase. nih.gov

Antileishmanial Activity against Leishmania Species (Promastigotes and Axenic Amastigotes)

Enzyme Modulation and Inhibition Studies

The biological activity of 2(3H)-benzofuranone derivatives is often mediated by their interaction with specific enzymes. As discussed, a key example of this is the inhibition of chorismate synthase. nih.govresearchgate.net This enzyme catalyzes the final step in the shikimate pathway, which is vital for the survival of many pathogens. researchgate.net The identification of 2-benzylidene-3(2H)-benzofuranones as inhibitors of this enzyme provides a clear mechanism for their antibacterial effects and underscores the potential of this chemical class as enzyme modulators. researchgate.netnih.gov

Antioxidant and Free Radical Scavenging Properties

Benzofuranone derivatives have been identified as potent antioxidants that function primarily as radical scavengers. researchgate.net They operate through a chain-breaking mechanism, which disrupts the propagation of free radicals during the process of autoxidation in polymers and biological systems. researchgate.netbasf.com The main function of these compounds is to rapidly react with and neutralize harmful free radicals. basf.com

The efficacy of benzofuranones as antioxidants is directly linked to their hydrogen-donating capability. researchgate.net Laser flash photolysis experiments have been utilized to measure the kinetic rate constants of hydrogen donation from these compounds to radicals, confirming their role in quenching reactive species. researchgate.net The specific chemical structure, including the placement of substituents on the benzofuranone core, plays a crucial role in modulating this antioxidant activity. researchgate.net Furthermore, theoretical studies on related flavonoids suggest that methoxy groups can actively participate in scavenging free radicals via demethylation mechanisms. mdpi.com

Anti-HIV-1 Activity in In Vitro Models

The benzofuran (B130515) scaffold is recognized as an important structural motif in the development of novel anti-HIV agents. nih.govmedcraveonline.com Investigations into various benzofuran derivatives have confirmed their potential to inhibit HIV-1. nih.gov For example, specific 3-benzoylbenzofuran derivatives and their related pyrazole analogs have demonstrated anti-HIV activity. One such compound was found to inhibit HIV-1 protease with an IC₅₀ value of 31.59 ± 3.83 μM. nih.gov

Mechanistic studies, such as time-of-addition assays, have suggested that some of these benzofuran derivatives may function as reverse transcriptase inhibitors, acting early in the viral replication cycle. nih.gov Although not benzofuranones themselves, studies on other heterocyclic compounds have shown that a methoxy group can dramatically enhance anti-HIV potency, particularly against drug-resistant viral strains. nih.gov This underscores the potential significance of the 5-methoxy substituent on the benzofuranone structure for this specific biological activity.

Table 2: Anti-HIV-1 Activity of a Benzofuran Derivative Data for a pyrazole derivative of benzofuran.

| Compound Type | Target | IC₅₀ Value |

|---|---|---|

| Pyrazole-benzofuran derivative | HIV-1 Protease | 31.59 ± 3.83 μM |

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a compound's chemical structure dictates its biological function. researchgate.net

The location and quantity of methoxy groups on a molecule are key determinants of its biological properties. Studies on various classes of compounds have consistently shown that altering the position of a methoxy group (e.g., ortho, meta, para) can significantly change a molecule's pharmacokinetic profile and bioactivity. mdpi.comnih.gov For instance, research on a series of radiolabeled compounds revealed that an ortho-methoxy substitution resulted in the most favorable liver clearance and tissue contrast properties. nih.gov

The methoxy group's influence can be highly context-dependent. Its addition to one molecular scaffold was shown to increase MAO-A inhibition, while its inclusion on a benzofuran-based structure decreased MAO-B inhibition. nih.gov This highlights that the 5-position of the methoxy group on the 2(3H)-benzofuranone ring is a critical factor that defines its unique biological and pharmacological profile.

The benzofuranone moiety, which consists of fused benzene and furanone rings, serves as a privileged scaffold in drug discovery. nih.govnih.gov This structural core is present in numerous natural and synthetic compounds that exhibit a wide range of biological effects, including anticancer and antioxidant properties. nih.govresearchgate.net

The benzofuranone structure is integral to the bioactivity of many derivatives. In certain benzofuran-coumarin hybrids, this moiety was essential for the induction of apoptosis in cancer cells. nih.gov Furthermore, computational docking studies have indicated that the benzofuran ring is a key element for binding to specific enzyme targets. nih.gov The rigid, planar nature of the benzofuranone system provides a stable framework that correctly orients substituents for optimal interaction with their biological targets.

Investigation of Molecular Interactions and Binding Modes (e.g., Molecular Docking)

Molecular docking simulations have been instrumental in elucidating the potential binding modes and molecular interactions of benzofuranone derivatives with various biological targets. While specific docking studies solely focused on 2(3H)-Benzofuranone, 5-methoxy- are not extensively documented in publicly available literature, research on structurally related compounds provides significant insights into its probable molecular interactions. These computational studies help in predicting the binding affinity, orientation, and key interactions of the ligand within the active site of a protein, thereby guiding the rational design of more potent and selective molecules.

Detailed Research Findings from Analogues

Several molecular docking studies on benzofuranone derivatives have revealed common interaction patterns, including hydrogen bonding and hydrophobic interactions, which are crucial for their biological activities.

One study investigated the binding mode of a series of 6-aminomethylbenzofuranones with serotonin (5-HT2A) and dopamine (D2) receptors, which are key targets for antipsychotic drugs. The computational analysis identified that the affinity and selectivity of these compounds are largely determined by their ability to form hydrogen bonds with specific serine residues within the receptor binding pockets.

In another research endeavor, benzofuran derivatives were explored as potential inhibitors of aromatase, an enzyme involved in estrogen biosynthesis and a target for breast cancer therapy. Molecular docking simulations showed that the methoxy group on the benzofuran ring plays a crucial role in forming favorable hydrogen bonding interactions with residues such as Ser 478 in the active site. researchgate.net Additionally, the benzofuran ring itself was found to engage in hydrophobic interactions with residues like Phe 134, Val 370, Leu 372, and Met 374. researchgate.net

Furthermore, a study on 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, a related benzofuran derivative, utilized molecular docking to predict its anticancer activity. The analysis revealed that this compound exhibited strong binding affinity towards cancer biomarkers such as Aurora 2 kinase (3LAU) and Dictyostelium myosin (1VOM). derpharmachemica.com

The investigation of noscapine analogs, which feature a benzofuranone ring system, has also benefited from in silico modeling. These studies have helped in understanding their interaction with tubulin, a key protein in cell division, providing a basis for their anticancer properties.

The table below summarizes the findings from molecular docking studies on various benzofuranone derivatives, highlighting the target proteins, key interacting residues, and the types of interactions observed.

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 6-Aminomethylbenzofuranones | Serotonin (5-HT2A) & Dopamine (D2) Receptors | Serine residues | Hydrogen Bonding |

| Methoxy-benzofuran derivatives | Aromatase | Ser 478, Phe 134, Val 370, Leu 372, Met 374 | Hydrogen Bonding, Hydrophobic Interactions |

| 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | Aurora 2 kinase (3LAU), Dictyostelium myosin (1VOM) | Not specified | Not specified |

| Noscapine Analogs (Benzofuranone ring system) | Tubulin | Not specified | Not specified |

Natural Occurrence, Isolation, and Biosynthetic Pathways

Isolation from Plant Sources

Although the direct isolation of 2(3H)-Benzofuranone, 5-methoxy- from the specified plant sources has not been explicitly documented in scientific literature, these plants are known to produce a variety of other structurally related benzofuranone derivatives. The following subsections detail the isolation of these analogous compounds, shedding light on the chemical diversity within this class of natural products.

Anaphalis lactea (Benzofuranone Derivatives)

Phytochemical investigations of the whole plant of Anaphalis lactea have led to the isolation of a novel benzofuranone derivative, among other compounds. nih.govnih.gov One such compound identified is 4,6-dihydroxy-7-isobutyryl-5-prenyl-2(3H)-benzofuranone. nih.gov The isolation process typically involves extraction of the plant material with solvents, followed by various chromatographic techniques to separate and purify the individual constituents. The structures of these isolated compounds are then determined using spectroscopic methods such as infrared (IR), ultraviolet (UV), mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.gov

| Compound Name | Plant Source | Isolated Part |

| 4,6-dihydroxy-7-isobutyryl-5-prenyl-2(3H)-benzofuranone | Anaphalis lactea | Whole plant |

Rhus chinensis (Benzofuranone Lactones)

From the stems of Rhus chinensis, a new benzofuranone lactone, named rhuscholide A, has been isolated. researchgate.net This compound is characterized as 5-hydroxy-3-(propan-2-ylidene)-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone. The isolation procedure involved chromatographic separation of the plant extract, and the structure was elucidated using 1D and 2D NMR techniques, as well as mass spectrometry. researchgate.net Along with this novel compound, a known benzofuranone, 5-hydroxy-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone, was also identified. researchgate.net

| Compound Name | Plant Source | Isolated Part |

| Rhuscholide A | Rhus chinensis | Stems |

| 5-hydroxy-7-(3,7,11,15-tetramethylhexadeca-2,6,10,11-tetraenyl)-2(3H)-benzofuranone | Rhus chinensis | Stems |

Hylotelephium erythrostictum (Methoxybenzofuranone Type Compounds)

While specific methoxybenzofuranone type compounds have not been explicitly reported as isolated from Hylotelephium erythrostictum, phytochemical studies have identified various other classes of compounds, including flavonoids, glucosides, tannins, and alkaloids. ceon.rs The absence of reports on benzofuranone derivatives in the available literature for this plant suggests they may not be major constituents, or that investigations have focused on other compound classes.

Zanthoxylum armatum (Geranylbenzofuranone)

A novel geranylbenzofuranone, named zantholide, was isolated from the bark of Zanthoxylum armatum. researchgate.net The structure of this compound was determined through spectroscopic analysis, including 1D and 2D NMR and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). researchgate.net The presence of a geranyl group, a C10 isoprenoid chain, attached to the benzofuranone core represents a significant structural variation within this class of compounds.

| Compound Name | Plant Source | Isolated Part |

| Zantholide | Zanthoxylum armatum | Bark |

Salvia mil (Benzofuran Derivative)

The genus Salvia is a rich source of various natural products, including some benzofuran (B130515) derivatives. academicjournals.org However, the primary focus of phytochemical studies on Salvia miltiorrhiza (Danshen) has been on hydrophilic phenolic acids and lipophilic diterpenoid quinones known as tanshinones. academicjournals.orgnih.govnih.gov While the presence of a wide array of chemical constituents has been established, the specific isolation of 2(3H)-Benzofuranone, 5-methoxy- from this plant has not been documented.

Isolation from Fungal and Microbial Sources

Fungi are prolific producers of a vast array of secondary metabolites, including various benzofuranone derivatives. While the target compound, 2(3H)-Benzofuranone, 5-methoxy-, has not been specifically reported from fungal or microbial sources in the reviewed literature, these organisms represent a promising area for future discovery of novel benzofuranones. The structural diversity of fungal metabolites suggests that related methoxybenzofuranone compounds may yet be identified from these sources.

Putative Biosynthetic Pathways to Benzofuranone Scaffolds in Nature

The biosynthesis of benzofuranone scaffolds, including the specific compound 2(3H)-Benzofuranone, 5-methoxy-, is not yet fully elucidated in the scientific literature. However, based on the well-established principles of secondary metabolite biosynthesis in plants, a putative pathway can be proposed. This likely involves a combination of the shikimate and phenylpropanoid pathways, which are responsible for the synthesis of a vast array of aromatic compounds in nature. nih.govwikipedia.orgresearchgate.netwikipedia.orgfrontiersin.org

The shikimate pathway is a central metabolic route in plants and microorganisms that leads to the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govwikipedia.orgfrontiersin.org This seven-step process begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), both of which are intermediates in primary metabolism (glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively). nih.gov The pathway culminates in the formation of chorismate, a critical branch-point intermediate. nih.govfrontiersin.org

From chorismate, the biosynthesis of phenylalanine and tyrosine proceeds, and these amino acids serve as the primary precursors for the phenylpropanoid pathway. wikipedia.orgfrontiersin.org The phenylpropanoid pathway is a major route for the biosynthesis of a wide variety of phenolic compounds in plants, including flavonoids, lignans, and coumarins. wikipedia.orgnih.gov The initial step is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.org A series of subsequent hydroxylation and methylation reactions can then modify the aromatic ring, leading to a diverse array of substituted cinnamic acid derivatives. wikipedia.org

It is from these phenylpropanoid intermediates that the benzofuranone scaffold is likely formed. While the precise enzymatic steps leading to the cyclization and formation of the furanone ring of 2(3H)-Benzofuranone, 5-methoxy- are not definitively established, it is hypothesized to involve intramolecular cyclization of a suitably substituted phenylpropanoid precursor. The methoxy (B1213986) group at the 5-position of the benzofuranone ring is likely introduced through the action of a specific O-methyltransferase enzyme acting on a hydroxylated intermediate.

In addition to the shikimate and phenylpropanoid pathways, the polyketide pathway is another major route for the biosynthesis of natural products. nih.govyoutube.com This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. youtube.com While less commonly proposed for simple benzofuranones, it is possible that some benzofuranone derivatives in nature arise from a mixed biosynthetic pathway involving both phenylpropanoid and polyketide precursors.

The table below outlines the key metabolic pathways and precursors believed to be involved in the biosynthesis of the benzofuranone scaffold.

| Pathway | Key Precursors/Intermediates | Role in Benzofuranone Biosynthesis |

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P), Chorismate, Phenylalanine, Tyrosine | Provides the aromatic amino acid precursors. nih.govwikipedia.orgfrontiersin.org |

| Phenylpropanoid Pathway | Cinnamic acid and its derivatives | Forms the basic C6-C3 skeleton of the benzofuranone. wikipedia.org |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Potentially involved in the formation of some benzofuranone derivatives, possibly through a mixed pathway. nih.govyoutube.com |

Further research, including isotopic labeling studies and the characterization of specific enzymes, is required to fully elucidate the precise biosynthetic pathway of 2(3H)-Benzofuranone, 5-methoxy- and other naturally occurring benzofuranones.

Applications in Chemical Biology and Material Science Non Clinical

Use as Chemical Probes for Biological Pathways

The benzofuranone scaffold is increasingly recognized for its potential in the development of chemical probes to investigate complex biological processes. These probes are small molecules designed to interact with specific biological targets, allowing for the visualization and study of cellular pathways.

Recent research has focused on synthesizing novel benzylidene-benzofuranone derivatives to serve as probes for detecting amyloid fibrils. nih.gov These protein aggregates are hallmarks of several neurodegenerative diseases, including Alzheimer's disease. In one study, a series of 17 new biomarker compounds were synthesized from benzofuranone derivatives. These compounds were evaluated for their ability to identify and quantify amyloid-β (Aβ) depositions both in vitro through dye-binding assays and in cellular models. nih.gov

The results indicated that several of the synthesized derivatives were effective identifiers of amyloid fibrils. Notably, four of the probes demonstrated superior selectivity and detectability for Aβ deposits compared to Thioflavin T, a commonly used staining agent. nih.gov The binding properties of these probes were further validated through in silico analysis. Furthermore, computational predictions suggested that the selected compounds possess favorable drug-likeness properties, including blood-brain barrier permeability and gastrointestinal absorption, which are crucial for potential in vivo imaging applications. nih.gov One compound, in particular, was shown to be capable of detecting intracellular amyloid in an in vivo study, highlighting the utility of the benzofuranone core in creating effective biological probes. nih.gov

Additionally, the inherent fluorescence of some benzofuran (B130515) derivatives makes them suitable for use as markers in single-photon imaging studies, offering alternatives to existing fluorescent probes for medical imaging applications. nih.gov

Scaffold for Design of Novel Biologically Active Compounds

The benzofuranone ring system is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the design of novel therapeutic agents. The 3-substituted 3H-benzofuran-2-one motif, in particular, is a common feature in a wide array of medicinally effective natural products and synthetic compounds. researchgate.net

The versatility of the benzofuranone scaffold has been demonstrated in the development of compounds with a broad spectrum of biological activities, as detailed in the table below.

| Biological Activity | Examples of Benzofuranone-Derived Compounds |

| Anticancer | Derivatives have shown cytotoxic activity against various cancer cell lines, including leukemia and breast cancer. nih.gov |

| Anti-inflammatory | Methoxy (B1213986) derivatives of 2,3-diaryl-2,3-dihydrobenzofurans have demonstrated the ability to inhibit the NF-κB pathway. |

| Antiviral | Certain natural benzofuran derivatives exhibit antiviral effects against strains like the respiratory syncytial virus (RSV). nih.gov |

| Antibacterial | The natural product (-)-fumimycin, which contains the benzofuranone core, has shown promising antibacterial properties. researchgate.net |

| Antioxidant | The benzofuran nucleus is associated with antioxidant properties. nih.gov |

| Neurological | A derivative, (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, has been identified as a positive allosteric modulator of the GABA B receptor, suggesting potential applications in treating conditions like alcoholism. researchgate.net |

The 5-methoxy substitution on the benzofuranone ring can significantly influence the biological activity of its derivatives by altering electronic properties and metabolic stability. Medicinal chemists can systematically modify the core structure of 5-methoxy-2(3H)-benzofuranone to create libraries of novel compounds for screening against various therapeutic targets.

Role as Intermediates in Synthesis of Agrochemicals (e.g., Azoxystrobin)

Beyond its applications in medicinal chemistry, 2(3H)-benzofuranone and its derivatives are crucial intermediates in the agrochemical industry. Most notably, benzofuranone is a key precursor in the synthesis of azoxystrobin, a broad-spectrum fungicide widely used in agriculture. google.comgoogleapis.comgoogle.comfao.org Azoxystrobin is a member of the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi. fao.org

The synthesis of azoxystrobin typically involves a multi-step process where the benzofuranone core undergoes a series of chemical transformations. A general synthetic pathway is outlined below:

Preparation of Benzofuranone : The process often starts with the synthesis of the benzofuranone ring system itself, for example, from o-hydroxyphenylacetic acid. google.com

Formation of a Methylene Intermediate : The benzofuranone is reacted with an orthoformate, such as trimethyl orthoformate, in the presence of a reagent like acetic anhydride. This step introduces a methoxy methylene group at the 3-position, forming 3-(α-methoxy)methylenebenzofuran-2(3H)-one. googleapis.comgoogle.comwipo.int

Ring Opening and Etherification : The resulting intermediate undergoes a ring-opening reaction and subsequent etherification with a pyrimidine derivative, such as 4,6-dichloropyrimidine. googleapis.comwipo.int

Final Assembly : The final step involves the introduction of the cyanophenoxy side chain to complete the azoxystrobin molecule. wipo.int

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The advancement of synthetic methodologies is paramount for the thorough investigation of 2(3H)-Benzofuranone, 5-methoxy- and its derivatives. While classical syntheses exist, future research should prioritize the development of novel routes that offer improved efficiency, selectivity, and sustainability.

One reported synthesis of 5-methoxyisobenzofuran-1(3H)-one involves a palladium-catalyzed reaction of 4-methoxybenzoic acid with dibromomethane, which results in a modest yield of 33%. nih.gov This highlights the need for more efficient protocols. Modern synthetic strategies for the broader benzofuranone class offer promising avenues for adaptation and optimization. These include:

Palladium-Catalyzed C-H Activation: Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation has been shown to be an effective method for constructing the benzofuranone core. organic-chemistry.org Exploring this approach for substituted phenols could lead to a more direct and higher-yielding synthesis of the target molecule.

Gold-Catalyzed Cycloisomerization: A flexible method for synthesizing benzofuran-3(2H)-ones involves the gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols. chemistryviews.org This strategy could be adapted for substrates leading to the 5-methoxy derivative.

Metal-Free Cascade Reactions: The development of metal-free tandem reactions, such as those catalyzed by trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄), offers a more sustainable and cost-effective alternative. organic-chemistry.org These reactions often proceed through a cascade of C-H activation/lactonization or Friedel-Crafts/lactonization sequences. organic-chemistry.org

Regioselective Diels-Alder Based Cascades: A highly regioselective synthesis of benzofuranones has been developed from 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.eduacs.org This method allows for precise control over the substitution pattern, which would be highly advantageous for creating a library of analogs based on the 5-methoxy-2(3H)-benzofuranone scaffold. acs.org

Future synthetic research should focus on comparing these modern catalytic systems to improve upon existing methods. Key performance indicators for new synthetic routes are detailed in the table below.

| Synthetic Strategy | Potential Advantages | Key Parameters to Optimize |

| Palladium-Catalyzed C-H Activation | High efficiency, potential for enantioselectivity | Catalyst loading, ligand design, reaction temperature |

| Gold-Catalyzed Cycloisomerization | Mild reaction conditions, good functional group tolerance | Catalyst system, oxidant, additives |

| Metal-Free Cascade Reactions | Cost-effective, environmentally benign | Acid catalyst type and concentration, solvent |

| Diels-Alder Based Cascades | Excellent regioselectivity, programmable substitution | Substrate scope, Lewis/Brønsted acid co-catalysts |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

The benzofuranone scaffold is associated with a wide array of biological activities, including antiplatelet, antioxidant, and phytotoxic effects. nih.gov However, for 2(3H)-Benzofuranone, 5-methoxy-, the specific molecular targets and mechanisms of action are largely uncharacterized. Future research must delve into the molecular intricacies of its biological effects.

A recent study on benzofuran (B130515) derivatives has identified them as novel agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov This finding is significant as STING activation leads to the induction of type I interferons, a critical component of the innate immune response to viral and cancerous threats. nih.gov This provides a concrete starting point for mechanistic studies on 5-methoxy-2(3H)-benzofuranone. Key research questions to address include:

Does 5-methoxy-2(3H)-benzofuranone bind to and activate the STING protein?

What are the downstream signaling effects of this interaction (e.g., IRF3 phosphorylation, IFN-β production)?

How does the 5-methoxy substituent influence the binding affinity and activation potential compared to other benzofuranones?

Beyond immunology, the general antioxidant properties attributed to this class of compounds warrant a more detailed investigation at the molecular level. It is crucial to determine whether the compound acts as a direct radical scavenger or if it modulates endogenous antioxidant pathways, such as the Nrf2-ARE pathway.

Expansion of Structure-Activity Relationship (SAR) Studies for Targeted Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. oncodesign-services.com For 2(3H)-Benzofuranone, 5-methoxy-, a systematic SAR exploration is a critical next step. Preliminary SAR studies on broader benzofuran derivatives have shown that substituents on the aromatic ring and at the C-2 position can significantly impact cytotoxicity and antibacterial activity. nih.gov

Future research should focus on creating a library of analogs based on the 5-methoxy-2(3H)-benzofuranone scaffold to systematically probe the following structural elements:

The Methoxy (B1213986) Group: The position and nature of the alkoxy group could be varied. For instance, replacing the 5-methoxy group with ethoxy, isopropoxy, or trifluoromethoxy groups could modulate lipophilicity and metabolic stability. Investigating the effect of moving the methoxy group to other positions (e.g., 4, 6, or 7) would also be informative.

The Benzene Ring: Introduction of additional substituents, such as halogens, small alkyl groups, or nitro groups, onto the aromatic ring could influence electronic properties and binding interactions.

The Lactone Ring: Modifications at the C-3 position of the furanone ring could be explored to introduce new functionalities and probe interactions with biological targets.

These SAR studies will be instrumental in identifying the key pharmacophoric features responsible for any observed biological activity and in designing new derivatives with enhanced potency and selectivity. nih.gov

Exploration of New Biological Targets and Pathologies

Given the diverse bioactivities of the benzofuranone chemical class, 2(3H)-Benzofuranone, 5-methoxy- should be investigated against a wider range of biological targets and in various disease models. Unexplored avenues include:

Antiviral Activity: The discovery of benzofuran derivatives as STING agonists strongly suggests their potential as broad-spectrum antiviral agents. nih.gov The efficacy of 5-methoxy-2(3H)-benzofuranone should be tested against a panel of viruses, particularly coronaviruses like SARS-CoV-2, where STING activation is a relevant host defense mechanism. nih.gov

Oncology: Benzofuran derivatives have shown promise as anticancer agents. nih.gov The cytotoxic potential of 5-methoxy-2(3H)-benzofuranone should be evaluated against a diverse panel of human cancer cell lines. Mechanistic studies could explore its effects on cell cycle progression, apoptosis induction, and inhibition of key cancer-related enzymes like histone lysine methyl transferases. eurjchem.com

Neurodegenerative Diseases: Some benzofuran analogs have been found to exhibit potent anti-amyloid aggregation activity, suggesting a potential therapeutic role in conditions like Alzheimer's disease. nih.gov Investigating whether 5-methoxy-2(3H)-benzofuranone can modulate protein aggregation processes would be a novel and valuable line of inquiry.

Inflammatory Disorders: Given the link between STING activation and inflammation, and the general anti-inflammatory properties noted for some benzofurans, exploring the role of this compound in models of inflammatory diseases like arthritis or inflammatory bowel disease is warranted.

Advanced Computational Modeling for Predictive Research

Computational modeling serves as a powerful tool to accelerate drug discovery by predicting the properties and activities of novel compounds, thereby guiding synthetic efforts. nih.gov For 2(3H)-Benzofuranone, 5-methoxy-, several computational approaches can be employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate the structural features of benzofuranone derivatives with their biological activities. eurjchem.comnih.gov By generating a library of virtual analogs of 5-methoxy-2(3H)-benzofuranone and calculating various molecular descriptors, QSAR models can predict their potency and help prioritize the synthesis of the most promising candidates. mdpi.comnih.gov

Molecular Docking: If a specific biological target is identified (e.g., the STING protein), molecular docking simulations can be used to predict the binding mode and affinity of 5-methoxy-2(3H)-benzofuranone. eurjchem.com This can provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding and can guide the design of new derivatives with improved affinity.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. fiveable.menih.govslideshare.net A pharmacophore model can be developed based on 5-methoxy-2(3H)-benzofuranone and other active benzofuranone analogs to virtually screen large chemical databases for new molecules with the potential for similar biological activity. mdpi.com

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties, reactivity, and stability of the molecule, which can help in understanding its chemical behavior and potential interactions with biological systems. eurjchem.com

Sustainable Isolation and Production Methods

In line with the growing emphasis on green chemistry, future research should explore sustainable methods for the production of 2(3H)-Benzofuranone, 5-methoxy-. nih.gov This involves two main avenues:

Exploration of Natural Sources: Benzofuran compounds are widely distributed in the plant kingdom. nih.gov A thorough investigation of plant species, as well as endophytic fungi and other microorganisms, could lead to the discovery of 5-methoxy-2(3H)-benzofuranone as a natural product. If found in nature, research could then focus on developing sustainable extraction and purification techniques or on biotechnological production methods using engineered microorganisms.

Development of Green Synthetic Processes: For synthetic production, the focus should be on methodologies that minimize environmental impact. This includes:

Catalysis: Utilizing highly efficient and recyclable catalysts to reduce waste.

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel to reduce solvent use and purification steps. znaturforsch.com

Mechanochemistry: Exploring solvent-free or low-solvent synthesis methods, such as mechanosynthesis (ball milling), which has been applied to polymers containing benzofuranone units. mdpi.com

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthesis, which can offer high selectivity under mild, aqueous conditions.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of 2(3H)-Benzofuranone, 5-methoxy-, from its fundamental chemical synthesis to its potential applications in medicine and beyond, all while adhering to principles of efficiency and sustainability.

Q & A

Q. What are the common synthetic routes for 5-methoxy-2(3H)-benzofuranone, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves carbonyl condensation of substituted phenols with glyoxylic acid derivatives, followed by cyclization. For example, derivatives of benzofuranone are synthesized via acid-catalyzed lactonization of hydroxy-substituted intermediates . Optimization includes adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., acetic acid or DMF), and catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid). Yield improvements are achievable through microwave-assisted synthesis or stepwise purification of intermediates .

Q. How can researchers characterize 5-methoxy-2(3H)-benzofuranone using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8 ppm and lactone carbonyl (C=O) at δ ~170–175 ppm in ¹³C NMR.

- FT-IR : Confirm lactone C=O stretching at ~1750 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹.